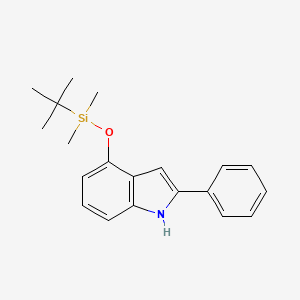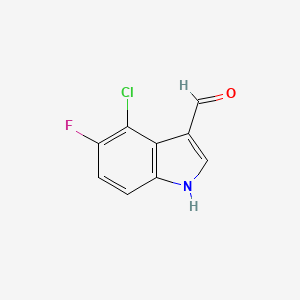
4-chloro-5-fluoro-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-5-fluoro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
准备方法
The synthesis of 4-chloro-5-fluoro-1H-indole-3-carbaldehyde typically involves multistep reactions starting from commercially available precursors. One common method involves the reaction of 4-chloro-5-fluoroindole with a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 3-position of the indole ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
化学反应分析
4-chloro-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
科学研究应用
4-chloro-5-fluoro-1H-indole-3-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 4-chloro-5-fluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
相似化合物的比较
4-chloro-5-fluoro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as 5-fluoroindole-3-carboxaldehyde and 4-chloroindole-3-carboxaldehyde. While these compounds share similar structural features, the presence of different substituents (chlorine and fluorine) imparts unique chemical and biological properties. For instance, the combination of chlorine and fluorine in this compound may enhance its reactivity and specificity in certain chemical reactions and biological assays .
属性
分子式 |
C9H5ClFNO |
|---|---|
分子量 |
197.59 g/mol |
IUPAC 名称 |
4-chloro-5-fluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5ClFNO/c10-9-6(11)1-2-7-8(9)5(4-13)3-12-7/h1-4,12H |
InChI 键 |
LLVRMRNHJJUZPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1NC=C2C=O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


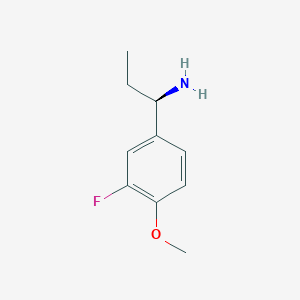
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)

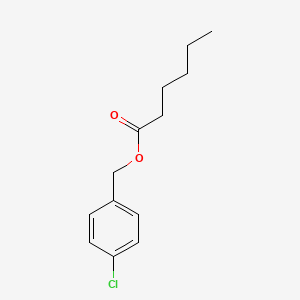
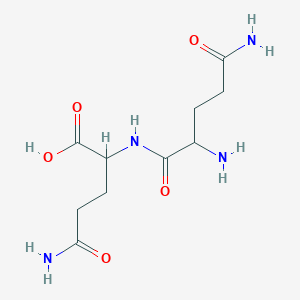

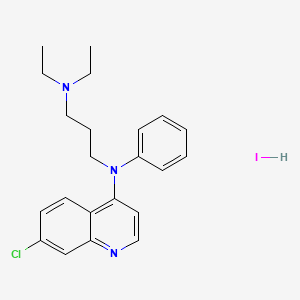
amino}butanoic acid](/img/structure/B13989140.png)
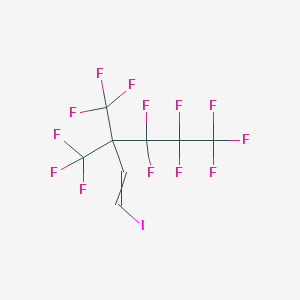
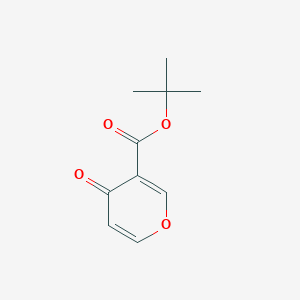
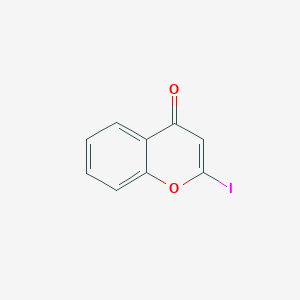
![7-methoxy-1-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B13989165.png)
![(R)-1-[4-(trifluoromethyl)phenyl]butylamine](/img/structure/B13989174.png)
